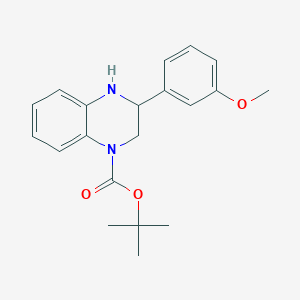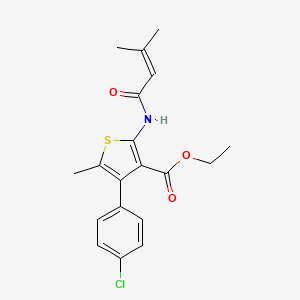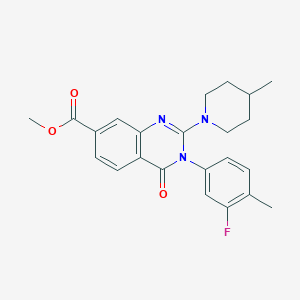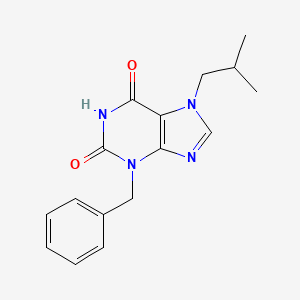![molecular formula C5H4N4O B2375263 [1,2,4]Triazolo[1,5-a]pirimidin-7-ol CAS No. 31592-08-2](/img/structure/B2375263.png)
[1,2,4]Triazolo[1,5-a]pirimidin-7-ol
Descripción general
Descripción
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is known for its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol makes it a valuable scaffold for the development of various therapeutic agents.
Aplicaciones Científicas De Investigación
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
The [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol (TP) is a non-naturally occurring small molecule that has been the subject of extensive research . This compound has been found to have a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties
Mode of Action
It has been suggested that the compound interacts with its targets, leading to changes that result in its various biological activities . For instance, in the context of anticancer activity, one study found that a derivative of TP exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Biochemical Pathways
TP and its derivatives have been found to affect various biochemical pathways. In the case of anticancer activity, TP has been shown to suppress the ERK signaling pathway . This pathway is crucial in regulating cell proliferation, differentiation, and survival. The suppression of this pathway by TP can lead to decreased cell growth and increased apoptosis, contributing to its anticancer effects .
Pharmacokinetics
One study found that two compounds similar to tp exhibited high affinity and less toxicity than lopinavir and nelfinavir, which are positive controls
Result of Action
The result of TP’s action depends on its biological activity. For example, in its role as an anticancer agent, TP has been found to induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in gastric cancer cells . This leads to decreased cell growth and increased cell death, contributing to its anticancer effects .
Análisis Bioquímico
Biochemical Properties
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent human CXCR2 receptor antagonist . The nature of these interactions is largely dependent on the specific biochemical context, but they often involve binding interactions that modulate the activity of the target biomolecule .
Cellular Effects
The effects of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol on cells are diverse and depend on the specific cellular context. It has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to suppress the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Molecular Mechanism
The molecular mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol involves its interactions with various biomolecules. It can bind to specific sites on these molecules, leading to changes in their activity. For example, it has been found to inhibit the ERK signaling pathway, which can lead to changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . These reactions are often carried out under mild conditions, making the process efficient and straightforward. Another method involves the one-pot catalyst-free procedure at room temperature, which yields highly functionalized triazolo[1,5-a]pyrimidines .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[1,5-a]pyrimidin-7-ol are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazolopyrimidine derivatives with additional functional groups, while reduction reactions can lead to the formation of dihydro derivatives .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: A methylated derivative with similar biological activities.
[1,2,4]Triazolo[1,5-c]pyrimidine: Another isomer with distinct chemical properties and applications.
[1,2,4]Triazolo[4,3-a]pyrimidine: Less studied but exhibits unique reactivity compared to [1,2,4]triazolo[1,5-a]pyrimidin-7-ol.
Uniqueness
The uniqueness of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol lies in its versatile biological activities and its ability to serve as a scaffold for the development of various therapeutic agents. Its structure allows for easy modification, enabling the synthesis of a wide range of derivatives with enhanced properties .
Propiedades
IUPAC Name |
1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-4-1-2-6-5-7-3-8-9(4)5/h1-3H,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBDCPYXMVITMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2N=CNN2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288789 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4866-61-9, 31592-08-2 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the structural characteristics of [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives and how are they analyzed?
A1: [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives are characterized by their heterocyclic structure. Techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and liquid chromatography-mass spectrometry (LC-MS) are commonly used to confirm the structure of these compounds []. For example, the structure of 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol was elucidated using 1H-NMR, 13C-NMR, IR spectroscopy, and LC-MS [].
Q2: How do [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives behave as corrosion inhibitors, and what research supports this application?
A2: Research suggests that certain [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives, such as 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (MTP), can act as effective corrosion inhibitors for carbon steel in acidic environments []. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that MTP exhibits mixed-type inhibitor behavior, effectively mitigating corrosion by adsorbing onto the steel surface []. This adsorption process has been found to follow the Langmuir adsorption isotherm [].
Q3: Is there evidence to suggest that the corrosion inhibition properties of [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives are related to their molecular structure?
A3: Yes, computational chemistry methods like Density Functional Theory (DFT) have been employed to investigate the relationship between the molecular structure of [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives and their corrosion inhibition efficiency []. These studies provide insights into the electronic properties and reactivity of these compounds, helping to explain their effectiveness as corrosion inhibitors at the molecular level [].
Q5: Have there been studies on the coordination chemistry of [, , ]Triazolo[1,5-a]pyrimidin-7-ol?
A5: Yes, studies have investigated the coordination chemistry of [, , ]Triazolo[1,5-a]pyrimidin-7-ol with transition metals. Researchers have synthesized and characterized coordination compounds of 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol with copper(II) halides and examined their spectral and magnetic properties [, ]. These studies provide valuable insights into the coordination behavior of this class of compounds and their potential in materials science.
Q6: What are the future directions for research on [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives?
A5: Future research directions include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



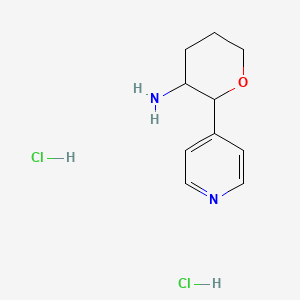
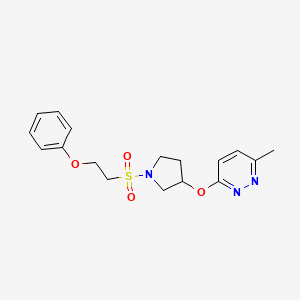
![N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-yl]but-2-ynamide](/img/structure/B2375184.png)
![2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B2375186.png)


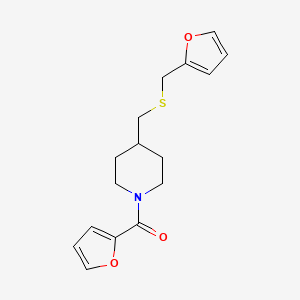
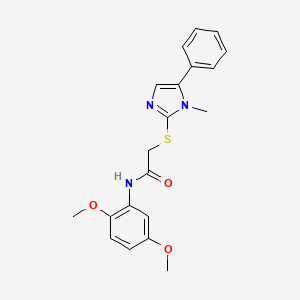
![2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2375195.png)
